molecular formula C10H7N3O2 B15126591 6-(Pyrimidin-5-yl)picolinic acid

6-(Pyrimidin-5-yl)picolinic acid

Cat. No.: B15126591
M. Wt: 201.18 g/mol
InChI Key: UVGRSICWBATXBD-UHFFFAOYSA-N
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Description

6-(Pyrimidin-5-yl)picolinic acid is an organic compound that features a pyrimidine ring attached to a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrimidin-5-yl)picolinic acid typically involves the condensation of pyrimidine derivatives with picolinic acid under specific reaction conditions. One common method involves the use of carboxylic acid chlorides and terminal alkynes under Sonogashira conditions . Another approach includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods: For large-scale production, methods that are cost-effective and environmentally friendly are preferred. One such method involves the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) to produce picolinic acid, which can then be further reacted to form this compound .

Chemical Reactions Analysis

Types of Reactions: 6-(Pyrimidin-5-yl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine and picolinic acid derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-(Pyrimidin-5-yl)picolinic acid involves its interaction with zinc finger proteins (ZFPs). By binding to ZFPs, the compound disrupts zinc binding, which inhibits the function of these proteins. This mechanism is particularly effective in inhibiting viral replication and packaging, making it a potent antiviral agent .

Comparison with Similar Compounds

Uniqueness: 6-(Pyrimidin-5-yl)picolinic acid is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and biological interactions. Its ability to inhibit viral entry by targeting zinc finger proteins sets it apart from other similar compounds .

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

6-pyrimidin-5-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H7N3O2/c14-10(15)9-3-1-2-8(13-9)7-4-11-6-12-5-7/h1-6H,(H,14,15)

InChI Key

UVGRSICWBATXBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CN=CN=C2

Origin of Product

United States

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